molecular formula C12H7BrO2 B15331472 2-Bromodibenzo[b,d]furan-1-ol

2-Bromodibenzo[b,d]furan-1-ol

Cat. No.: B15331472
M. Wt: 263.09 g/mol
InChI Key: OPOVGTURCHZJBW-UHFFFAOYSA-N
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Description

2-Bromodibenzo[b,d]furan-1-ol is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the first position of the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromodibenzo[b,d]furan-1-ol can be synthesized through several methods. One common approach involves the bromination of dibenzofuran followed by hydroxylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromodibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromodibenzo[b,d]furan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromodibenzo[b,d]furan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

2-bromodibenzofuran-1-ol

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,14H

InChI Key

OPOVGTURCHZJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)Br

Origin of Product

United States

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